An In-depth Technical Guide to (3Z)-3-Decen-1-ol: Chemical Structure, Properties, Synthesis, and Biological Activity
An In-depth Technical Guide to (3Z)-3-Decen-1-ol: Chemical Structure, Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3Z)-3-Decen-1-ol, a C10 unsaturated alcohol, is a molecule of significant interest in the field of chemical ecology, primarily for its role as an insect pheromone. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed protocols for its stereoselective synthesis and purification, and methods for the characterization of its biological activity. The document is intended to serve as a valuable resource for researchers in organic synthesis, analytical chemistry, and entomology, as well as for professionals involved in the development of novel pest management strategies.
Chemical Structure and Properties
(3Z)-3-Decen-1-ol is a fatty alcohol characterized by a ten-carbon chain with a cis-configured double bond between the third and fourth carbon atoms and a primary alcohol functional group at the C-1 position.
Table 1: Chemical Identifiers and Physical Properties of (3Z)-3-Decen-1-ol
| Property | Value | Source |
| IUPAC Name | (3Z)-dec-3-en-1-ol | [1] |
| Synonyms | cis-3-Decen-1-ol, (Z)-3-Decenol | [1][2] |
| CAS Number | 10340-22-4 | [1][2] |
| Molecular Formula | C₁₀H₂₀O | [1][2] |
| Molecular Weight | 156.27 g/mol | [1] |
| Appearance | Colorless liquid (estimated) | |
| Boiling Point | 230.1 ± 9.0 °C (Predicted) | |
| Density | 0.845 ± 0.06 g/cm³ (Predicted) | |
| logP | 3.740 (estimated) | |
| Water Solubility | 204.8 mg/L @ 25 °C (estimated) |
Table 2: Spectroscopic Data of (3Z)-3-Decen-1-ol
| Spectroscopic Technique | Key Data Points | Source |
| ¹H NMR | Data not explicitly found in searches. Expected signals would include a triplet for the methyl group, multiplets for the methylene groups, signals for the vinylic protons with a coupling constant characteristic of a cis-double bond, and a signal for the hydroxyl proton. | |
| ¹³C NMR | A spectrum is available on PubChem, but detailed peak assignments are not provided. | [1] |
| Infrared (IR) | Expected characteristic peaks would include a broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2850-2960 cm⁻¹), a C=C stretch (~1650 cm⁻¹), and a C-O stretch (~1050 cm⁻¹). | |
| Mass Spectrometry (MS) | The NIST WebBook lists the availability of the mass spectrum. Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage. | [2][3] |
Experimental Protocols
Stereoselective Synthesis of (3Z)-3-Decen-1-ol
The most effective method for the stereoselective synthesis of (3Z)-3-Decen-1-ol involves a two-step process: the formation of a 10-carbon alkyne followed by a partial reduction using a poisoned catalyst to yield the desired Z-alkene.
Step 1: Synthesis of 3-Decyn-1-ol
This step involves the coupling of a 7-carbon terminal alkyne with a 3-carbon electrophile containing a protected hydroxyl group, followed by deprotection. A common route is the reaction of the lithium salt of 1-heptyne with an epoxide.
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Materials: 1-Heptyne, n-Butyllithium (n-BuLi) in hexanes, Tetrahydrofuran (THF, anhydrous), Ethylene oxide, Diethyl ether, Saturated aqueous ammonium chloride solution, Anhydrous magnesium sulfate.
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Procedure:
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To a solution of 1-heptyne in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add a solution of n-BuLi in hexanes dropwise.
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Stir the resulting solution at -78 °C for 30 minutes to form the lithium acetylide.
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Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in THF.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the solution under reduced pressure to yield crude 3-decyn-1-ol.
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Step 2: Partial Hydrogenation to (3Z)-3-Decen-1-ol
The stereoselective reduction of the internal alkyne to a cis-alkene is achieved using Lindlar's catalyst.[4][5][6][7]
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Materials: 3-Decyn-1-ol, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), Hexane, Quinoline (optional, as a further poison), Hydrogen gas.
-
Procedure:
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Dissolve the crude 3-decyn-1-ol in hexane.
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Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne). A small amount of quinoline can be added to prevent over-reduction.
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Connect the reaction flask to a hydrogen gas supply (e.g., a balloon or a hydrogenation apparatus).
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Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting alkyne and to avoid over-reduction to the alkane.
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Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
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Wash the celite pad with hexane.
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Concentrate the filtrate under reduced pressure to yield crude (3Z)-3-Decen-1-ol.
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Purification
The crude product can be purified using either fractional distillation under reduced pressure or column chromatography.
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Fractional Distillation: Due to the relatively high boiling point of (3Z)-3-Decen-1-ol, distillation should be performed under reduced pressure to prevent decomposition.
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Column Chromatography:
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Stationary Phase: Silica gel.
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Mobile Phase: A mixture of hexane and ethyl acetate, with the polarity gradually increased to elute the product. The exact ratio will depend on the specific impurities.
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The fractions are collected and analyzed by TLC or GC to identify those containing the pure product.
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Characterization
The identity and purity of the synthesized (3Z)-3-Decen-1-ol should be confirmed using a combination of spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and gas chromatography.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique is crucial for confirming the molecular weight and fragmentation pattern, as well as for determining the isomeric purity (Z vs. E).
Biological Activity and Experimental Investigation
(3Z)-3-Decen-1-ol has been identified as a component of the male-produced sex pheromone in certain insect species. The following experimental protocols are standard methods for investigating the biological activity of insect pheromones.
Electroantennography (EAG)
EAG measures the electrical response of an insect's antenna to a volatile stimulus, providing a direct measure of olfactory receptor neuron activity.[8][9][10][11]
-
Procedure:
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An antenna is carefully excised from a male insect.
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The tip and base of the antenna are placed in contact with electrodes containing a conductive solution.
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A continuous stream of charcoal-filtered, humidified air is passed over the antenna.
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A puff of air containing a known concentration of (3Z)-3-Decen-1-ol is introduced into the airstream.
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The resulting change in electrical potential (the EAG response) is amplified and recorded.
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A dose-response curve can be generated by testing a range of concentrations.
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Behavioral Bioassays (Wind Tunnel)
Wind tunnel assays are used to observe and quantify the behavioral responses of insects to airborne chemical cues in a more naturalistic setting.
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Procedure:
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A wind tunnel is set up with a controlled airflow and lighting conditions that mimic the insect's natural environment for mating.
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A point source releasing a specific concentration of (3Z)-3-Decen-1-ol is placed at the upwind end of the tunnel.
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A male insect is released at the downwind end.
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The insect's flight path and behaviors (e.g., taking flight, upwind flight, casting, landing at the source) are recorded and analyzed.
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Different concentrations and blends with other potential pheromone components can be tested to determine the optimal attractive signal.
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Visualizations
Caption: Synthetic workflow for (3Z)-3-Decen-1-ol.
Caption: Generalized insect olfactory signaling pathway.
References
- 1. 3-Decen-1-ol, (3Z)- | C10H20O | CID 5352846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Decen-1-ol, (Z)- [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 9. Triple electroantennography captures the range and spatial arrangement of olfactory sensory neuron response on an insect antenna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ockenfels-syntech.com [ockenfels-syntech.com]
- 11. mdpi.com [mdpi.com]
